4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine
Description
Common Name Variants
- N-Methyl-4,4,4-trifluoro-2-phenylbutylamine
- 2-Phenyl-4-(trifluoromethyl)-N-methylbutan-1-amine
Industry-Specific Designations
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) encodes the structure as:CNCC(C1=CC=CC=C1)CC(F)(F)F
This string represents:
- Methylamine branch (
CN) - Central carbon chain (
CC...CC) - Phenyl group (
C1=CC=CC=C1) - Terminal trifluoromethyl group (
F)(F)F)
CAS Registry Number and Molecular Formula Validation
The compound’s chemical identity is definitively established through two key identifiers:
CAS Registry Number
2018706-49-3
This unique numerical designation, assigned by the Chemical Abstracts Service (CAS), is consistent across commercial catalogs and regulatory databases.
Molecular Formula Validation
C₁₁H₁₄F₃N
The formula is empirically verified through:
The molecular formula’s validity is further corroborated by its congruence with related compounds in the PubChem database, such as N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine (CID 415343), which shares structural motifs.
Properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEAGJYLOJWVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-N-methyl-2-phenylbutan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14F3N
- Molecular Weight : 227.24 g/mol
- Functional Groups : Trifluoromethyl group (-CF₃), amine group (-NH)
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways. For instance, studies indicate that similar trifluoromethylated compounds can inhibit dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects.
Table 1: Biological Activities of this compound
Case Study 1: DPP-IV Inhibition
In a study examining the pharmacological effects of various phenylbutanamine derivatives, this compound was identified as a promising DPP-IV inhibitor. At a dosage of 3 mg/kg, it demonstrated over 80% inhibition of DPP-IV activity within 24 hours . This level of efficacy is comparable to established DPP-IV inhibitors like omarigliptin.
Case Study 2: Neuropharmacological Effects
Research on structurally similar compounds indicated that the trifluoromethyl group enhances binding affinity to serotonin transporters. This suggests that this compound may exhibit antidepressant-like effects by increasing serotonin availability in the synaptic cleft . Further studies are needed to confirm these effects in vivo.
Discussion
The unique structural features of this compound contribute to its biological activity. The trifluoromethyl group not only enhances potency but also influences pharmacokinetic properties such as absorption and metabolism.
Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Comparative Studies : To assess its efficacy against other known inhibitors in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine and related compounds, focusing on structural motifs, fluorine content, and inferred applications.
Table 1: Structural and Molecular Comparison
*Calculated based on inferred formula.
Key Findings:
Fluorination Patterns: The trifluoro group in this compound provides higher lipophilicity than mono- or difluoro analogs (e.g., ), which may enhance blood-brain barrier penetration in CNS-targeting drugs. Compounds with multiple fluorine atoms (e.g., with 5 F) are increasingly used in medicinal chemistry to resist oxidative metabolism .
Backbone Flexibility vs.
N-Substitution Effects :
- N-Methylation reduces polarity compared to primary amines (e.g., 4,4,4-trifluorobutan-1-amine ), impacting solubility and membrane permeability.
Synthetic Accessibility :
- The synthesis of fluorinated amines often involves defluoroalkylation (as in ) or nucleophilic substitution. Hydrochloride salts (e.g., ) are common for stabilizing amines during purification .
Research Implications and Limitations
However, challenges include:
- Synthetic Complexity : Introducing multiple substituents (CF₃, phenyl, N-CH₃) may require multi-step protocols or specialized reagents (e.g., hydrazones in ).
- Toxicity Risks : Fluorinated amines can exhibit unique toxicity profiles due to metabolic release of fluoride ions, necessitating detailed safety studies.
Further research should prioritize crystallographic studies (using tools like SHELX ) to elucidate conformational preferences and intermolecular interactions.
Preparation Methods
One-Pot Synthesis Using Trifluoromethanesulfinate Salts
A notable method involves the use of trifluoromethanesulfinate salts (CF3SO2Na) as trifluoromethyl sources reacting with amines under mild conditions. This method was demonstrated by a research group employing a one-pot protocol:
- Reagents: CF3SO2Na (1.5 equiv), triphenylphosphine (PPh3, 3 equiv), and amine substrate.
- Solvent: Acetonitrile (MeCN).
- Conditions: Stirring at 50 °C for 30 minutes, followed by addition of silver fluoride (AgF, 4.5 equiv) and further stirring at 50 °C for 5 hours.
- Workup: Removal of volatiles under vacuum and purification by column chromatography.
This approach allows direct trifluoromethylation of amines, including aromatic amines, yielding trifluoromethylated amine products with good purity and yield.
Reductive Amination of Trifluoromethylated Ketones
Another established method involves the reductive amination of trifluoromethylated ketones:
- Starting material: 4,4,4-trifluoro-2-phenylbutan-1-one.
- Amine source: Methylamine or N-methylamine derivatives.
- Reducing agents: Borane complexes such as borane-dimethyl sulfide or trichlorosilane.
- Solvent: Typically tetrahydrofuran (THF).
- Procedure: The ketone and amine are reacted under inert atmosphere, followed by controlled addition of reducing agent at low temperature (0 °C to room temperature), then refluxing for 2 hours.
- Workup: Quenching with methanol and water, extraction with organic solvents, drying, and purification by chromatography.
This method provides the desired amine with control over stereochemistry and high yield. The trifluoromethyl group remains intact during reduction.
Grignard Addition to Trifluoromethylated Precursors
A related approach involves Grignard reagents:
- Preparation of trifluoromethylated ketones or aldehydes.
- Addition of phenylmagnesium bromide or chloride to build the 2-phenyl substituent.
- Subsequent conversion of the carbonyl group to the amine via reductive amination or other amination protocols.
This multi-step approach allows stereocontrol and functional group tolerance. The use of Grignard reagents requires careful temperature control and inert atmosphere.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The one-pot trifluoromethylation method using CF3SO2Na salts is efficient for introducing the trifluoromethyl group onto amines, including aromatic amines, under relatively mild conditions without the need for preformed trifluoromethylated ketones.
- Reductive amination using borane complexes is well-documented for fluorinated ketones, preserving the trifluoromethyl group while converting the carbonyl to the amine, with good stereochemical outcomes.
- Grignard reagent strategies allow the installation of the phenyl group with control over stereochemistry before amination, useful for complex molecule synthesis but requiring careful handling of reagents.
- Purification is commonly achieved by silica gel column chromatography or crystallization, with product identity confirmed by NMR and HRMS.
- The trifluoromethyl group enhances metabolic stability and lipophilicity, making these compounds valuable in drug discovery.
Q & A
Q. Q1: What are the recommended analytical methods for characterizing 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine, and how can researchers validate purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and NMR to confirm structural integrity. For example, the trifluoromethyl group () will show distinct signals around -60 to -70 ppm. Cross-validate with - HSQC for connectivity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and detects impurities. Compare with NIST reference data for fragmentation patterns .
- Melting Point Analysis: Determine purity via differential scanning calorimetry (DSC) or digital melting point apparatus. Discrepancies >2°C indicate impurities .
- Chromatography: Use HPLC with UV detection (λ = 254 nm) and a C18 column. Validate against reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .
Q. Q2: How can researchers safely handle and store this compound to prevent degradation?
Methodological Answer:
- Handling: Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to minimize inhalation of aerosols .
- Storage: Store in amber glass vials at -20°C under inert gas (Ar/N) to prevent hydrolysis of the trifluoromethyl group. Desiccate to avoid moisture absorption .
- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration. Follow institutional protocols for fluorinated waste .
Q. Q3: What synthetic routes are most efficient for producing this compound, and how can yields be optimized?
Methodological Answer:
- Route 1: Start with 2-phenylbutan-1-amine. Introduce trifluoromethyl groups via radical trifluoromethylation using Cu(I)/Togni’s reagent (CF source). Methylate the amine with methyl iodide in DMF .
- Route 2: Employ reductive amination of 4,4,4-trifluoro-2-phenylbutanal with methylamine and NaBH. Optimize pH (6.5–7.5) and stoichiometry (1:1.2 aldehyde:amine) for >80% yield .
- Catalysis: Use Pd/C or Raney Ni for hydrogenation steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Meta-Analysis: Collate data from multiple assays (e.g., IC values in enzyme inhibition). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Assay Conditions: Standardize variables (pH, temperature, solvent). For example, DMSO >1% may denature proteins, skewing results .
- Structural Confirmation: Re-synthesize the compound and validate purity (see Q1). Cross-test with commercial reference standards if available .
Q. Q5: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic stability. Use AMBER or GROMACS with CHARMM force fields .
- QSAR Modeling: Train models on PubChem datasets (e.g., logP, polar surface area) to estimate bioavailability. Validate with in vitro Caco-2 permeability assays .
- Docking Studies: Use AutoDock Vina to predict binding affinity for targets like GPCRs or ion channels. Compare with experimental SPR/BLI data .
Q. Q6: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effect: The -CF group reduces electron density on the phenyl ring, directing electrophilic substitution to meta positions. Use Suzuki-Miyaura coupling with Pd(PPh) and aryl boronic acids .
- Stability: Fluorine’s high electronegativity stabilizes intermediates in SNAr reactions. Optimize conditions (e.g., KCO in DMF at 80°C) .
Q. Q7: What experimental designs are optimal for studying the environmental impact of this compound?
Methodological Answer:
- Aquatic Toxicity: Conduct OECD 202 tests on Daphnia magna (48h EC). Compare with structurally similar fluorinated amines .
- Degradation Studies: Expose to UV light (254 nm) and analyze breakdown products via LC-MS. Identify persistent metabolites (e.g., trifluoroacetic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
